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Compound of Interest

Compound Name: Cyclopropanemethylamine

Cat. No.: B123190 Get Quote

Cyclopropanemethylamine is a primary amine that, at first glance, appears to be a simple,

small molecule. However, to the discerning medicinal chemist and drug development

professional, its structure represents a powerful tool. The molecule's value is derived not just

from its amine functionality—a common anchor for chemical synthesis—but from the unique

properties imparted by the cyclopropyl ring. This three-membered carbocycle is highly strained,

and its distinctive electronic and conformational characteristics make it a prized "bioisostere" in

modern drug design.[1] The incorporation of this motif can profoundly influence a drug

candidate's metabolic stability, receptor binding affinity, membrane permeability, and overall

pharmacokinetic profile.[2]

This guide provides a senior application scientist's perspective on cyclopropanemethylamine,

moving beyond basic data to explore the causal relationships between its structure and its

utility. We will examine its core properties, delve into the strategic rationale for its use in

medicinal chemistry, and provide validated protocols for its analysis and handling, equipping

researchers with the knowledge to leverage this versatile building block effectively.

Section 1: Core Molecular and Physicochemical
Profile
A thorough understanding of a molecule's fundamental properties is the bedrock of its

successful application. These identifiers and physicochemical parameters govern its reactivity,

solubility, and behavior in both chemical and biological systems.
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Key Identifiers and Molecular Formula
Cyclopropanemethylamine is recognized by several names and registry numbers, which are

crucial for accurate sourcing and regulatory documentation.[3][4][5] Its empirical and linear

formulas provide a direct representation of its atomic composition and connectivity.

Identifier Value Source(s)

IUPAC Name cyclopropylmethanamine [3][6]

Molecular Formula C₄H₉N [3][4][5]

Molecular Weight 71.12 g/mol [3][7]

CAS Number 2516-47-4 [3][5]

EC Number 219-737-6 [3]

Synonyms
Cyclopropylmethylamine,

(Aminomethyl)cyclopropane
[4][5]

Physicochemical Data
The physical properties of cyclopropanemethylamine dictate its handling, storage, and

behavior in solution. As a clear, colorless to slightly yellow liquid, its high miscibility in water is a

key characteristic for aqueous reactions or formulation studies.[4][8]
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Property Value Source(s)

Appearance
Clear colorless to pale yellow

liquid
[8]

Density 0.83 g/mL at 20 °C [8]

Boiling Point 86 °C (at 758 mm Hg) [8]

Flash Point -23 °F (-30.5 °C) [8]

Water Solubility Fully miscible [4][5][8]

pKa 10.41 ± 0.29 (Predicted) [8]

LogP (Octanol/Water) 0.355 (Calculated) [9]

Molecular Structure
The molecule consists of a central cyclopropane ring bonded to a methylene bridge (-CH₂-),

which is in turn attached to a primary amine group (-NH₂).

Caption: 2D structure of cyclopropanemethylamine.

Section 2: The Strategic Role of the Cyclopropyl
Motif in Drug Discovery
The decision to incorporate a cyclopropyl group into a potential drug candidate is a strategic

one, aimed at overcoming common hurdles in drug development. Its unique geometry and

electronic nature offer several distinct advantages.[2]

Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in typical

alkanes.[2] This makes the ring resistant to oxidative metabolism by cytochrome P450

enzymes, a primary pathway for drug clearance. By replacing a more metabolically labile

group (like an isopropyl or gem-dimethyl group) with a cyclopropyl ring, chemists can often

reduce metabolic degradation, thereby increasing the drug's half-life and bioavailability.[1]

Enhanced Potency and Selectivity: The rigid, planar structure of the cyclopropane ring

restricts the conformational freedom of the molecule.[2] This entropic advantage means less
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energy is lost upon binding to a receptor, which can translate to higher potency. Furthermore,

this conformational constraint can lock the molecule into a shape that is optimal for the target

receptor but unfavorable for off-target interactions, thus improving selectivity.[2]

Modulation of Lipophilicity and Permeability: The cyclopropyl group is lipophilic, but its impact

on a molecule's overall logP is often more nuanced than a comparable alkyl group. Its rigid

structure can shield polar groups or present a specific face to the biological environment,

subtly altering properties like membrane permeability and brain penetration, which are

crucial for CNS drugs.[2][10]

Section 3: Key Applications in Medicinal Chemistry
The theoretical advantages of the cyclopropylmethylamine scaffold are validated by its

successful application in the synthesis of diverse investigational compounds targeting a range

of diseases.

Case Study: CRF₁ Receptor Antagonists
The corticotropin-releasing factor 1 (CRF₁) receptor is a major target for treating

neuropsychiatric disorders like anxiety and depression.[6] Cyclopropanemethylamine has

been used as a key building block in the synthesis of novel benzoylpyrimidine-based CRF₁

antagonists.[6] In this context, the cyclopropylmethyl group is often appended to a core scaffold

to probe a specific hydrophobic pocket in the receptor. Its rigidity and defined shape are critical

for optimizing the binding interactions required for potent antagonism.[6]

Case Study: ALDH2 Activators for Ischemic Stroke
Aldehyde dehydrogenase 2 (ALDH2) is an enzyme that plays a protective role against

oxidative stress. Activators of ALDH2 are being investigated as novel therapeutics for

conditions like ischemic stroke.[6] Cyclopropanemethylamine serves as a crucial precursor in

the development of potent ALDH2 activators.[6] The rationale here is that the cyclopropyl group

helps to correctly orient the molecule within the enzyme's active site while simultaneously

enhancing metabolic stability, ensuring the compound can reach its target and exert its

therapeutic effect.[2][6]

General Synthetic Workflow Example
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The amine group of cyclopropanemethylamine is a versatile chemical handle, readily

participating in reactions like reductive amination, acylation, and nucleophilic substitution. A

common synthetic operation involves its reaction with an aldehyde or ketone to form a more

complex secondary or tertiary amine.

Cyclopropanemethylamine

Imine/Iminium Intermediate

Aldehyde/Ketone
(R-CHO)

Reducing Agent
(e.g., NaBH(OAc)₃)

Final Amine Product

Reduction

Click to download full resolution via product page

Caption: Workflow for reductive amination using cyclopropanemethylamine.

Section 4: Analytical and Quality Control Protocols
Ensuring the purity and identity of starting materials is a non-negotiable aspect of scientific

integrity. The following protocols are designed as self-validating systems for the quality control

of cyclopropanemethylamine.

Protocol: Purity and Identity Confirmation by Gas
Chromatography-Mass Spectrometry (GC-MS)
This method validates the identity of the compound via its mass spectrum and assesses its

purity by measuring the relative area of the main peak.

Objective: To confirm the identity and determine the purity of a cyclopropanemethylamine
sample.
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Instrumentation: Gas chromatograph coupled with a Mass Spectrometer (GC-MS).

Methodology:

Sample Preparation: Dilute the cyclopropanemethylamine sample 1:1000 in a suitable

solvent like methanol or dichloromethane.

GC Column: Use a standard non-polar column, such as a DB-5ms or HP-5ms (30 m x

0.25 mm, 0.25 µm film thickness). The choice is driven by the need to separate a volatile,

polar amine from potential non-polar impurities.

GC Conditions:

Injector Temperature: 250 °C.

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 250 °C and

hold for 5 minutes. This program ensures good separation of the volatile amine from

solvent and any higher-boiling impurities.

Injection Volume: 1 µL with a 10:1 split ratio.

MS Conditions:

Ion Source: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 35 to 200.

System Suitability Check: Before running the sample, inject a known standard to verify

retention time, peak shape, and detector response.

Data Analysis:

Identity Confirmation: The obtained mass spectrum should match the reference

spectrum for cyclopropanemethylamine (major fragments expected at m/z 71, 56, 41).
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Purity Assessment: Calculate the area percent of the main peak. Purity should typically

be >97%.

Protocol: Quantification of Trace Water Content
For many organic syntheses, particularly those involving water-sensitive reagents, quantifying

the water content is critical. This protocol adapts established gas chromatography methods for

this purpose.[11]

Objective: To accurately measure the percentage of water in a cyclopropanemethylamine
sample.

Instrumentation: Gas chromatograph with a Thermal Conductivity Detector (TCD). A TCD is

chosen for its universal response to water.

Methodology:

Column: Use a packed column suitable for water analysis, such as one with a GDX-201

packing material.[11]

GC Conditions:

Injector Temperature: 180-200 °C.[11]

Column Temperature: Isothermal at 100-110 °C.[11]

Detector Temperature: 140-150 °C.[11]

Carrier Gas: High-purity hydrogen or helium at 25-30 mL/min.[11]

Calibration: Prepare a series of standards by adding known amounts of distilled water to

anhydrous cyclopropanemethylamine (pre-dried with 5A molecular sieves). Use

anhydrous ethanol as an internal standard.[11] Generate a calibration curve by plotting the

ratio of the water peak area to the internal standard peak area against the water

concentration.

Sample Analysis: Add a precise amount of the anhydrous ethanol internal standard to a

known weight of the cyclopropanemethylamine sample. Inject 1-3 µL into the GC.[11]
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Calculation: Using the peak area ratios from the sample and the calibration curve,

determine the water content. The result should be below the specification limit (e.g.,

<0.1%).

Section 5: Safety, Handling, and Storage
Cyclopropanemethylamine is a hazardous chemical that requires strict adherence to safety

protocols. Its high flammability and corrosive nature are its primary risks.[3][8]

GHS Hazard Classification
Pictogram Hazard Class Hazard Statement Source(s)

GHS02 (Flame) Flammable Liquid

H225: Highly

flammable liquid and

vapor

[3][8]

GHS05 (Corrosion)
Skin

Corrosion/Irritation

H314: Causes severe

skin burns and eye

damage

[3][8]

Handling Procedures and Personal Protective
Equipment (PPE)

Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical

fume hood to avoid inhalation of vapors. Use explosion-proof electrical equipment.

Personal Protective Equipment:

Eye/Face Protection: Wear chemical safety goggles and a face shield.

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or butyl rubber).

Skin and Body Protection: Use a flame-retardant lab coat and ensure full body coverage.

Precautionary Measures: Keep away from heat, sparks, open flames, and hot surfaces.

Ground and bond containers during transfer to prevent static discharge.
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Storage and Stability
Storage Conditions: Store in a tightly closed container in a designated flammables area.[5][8]

The storage environment should be cool, dry, and well-ventilated. Keep in a dark place under

an inert atmosphere.[8]

Incompatibilities: Avoid contact with strong oxidizing agents, acids, and sources of ignition.

Conclusion
Cyclopropanemethylamine is far more than a simple amine; it is a strategic molecular

fragment that empowers chemists to solve complex challenges in drug design. By

understanding the interplay between its strained ring structure and its resulting

physicochemical and pharmacological properties, researchers can rationally design more

stable, potent, and selective drug candidates. Adherence to rigorous analytical and safety

protocols ensures that this powerful building block can be utilized both effectively and safely,

paving the way for the next generation of innovative therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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